molecular formula C7H4F3NO3 B2426216 6-氧代-5-(三氟甲基)-1,6-二氢吡啶-3-羧酸 CAS No. 1189757-60-5

6-氧代-5-(三氟甲基)-1,6-二氢吡啶-3-羧酸

货号 B2426216
CAS 编号: 1189757-60-5
分子量: 207.108
InChI 键: XGJIFZUSYVVJCZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic Acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyridine derivative and belongs to the class of 6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylic acids .

科学研究应用

合成和结构表征

  • 研究探索了二氢吡啶衍生物的各种合成途径,包括类似于6-氧代-5-(三氟甲基)-1,6-二氢吡啶-3-羧酸的途径。例如,Wiedemann 和 Grohmann (2009) 研究了 1,5-二羟基-6-氧代-1,6-二氢吡啶-2-羧酸的历史和新合成路线,重点介绍了合成这些化合物的挑战和成功 (Wiedemann & Grohmann, 2009)

生物学评价和 QSAR 研究

  • 已经合成了 6-氧代吡啶-3-甲酰胺的新衍生物,它们在结构上与所讨论的化合物相关,并评估了它们的抗菌和抗真菌特性。El-Sehrawi 等人 (2015) 进行了这些评估,证明了这些化合物在抗菌应用中的潜力 (El-Sehrawi 等人,2015)

强心活性研究

  • Mosti 等人 (1992) 研究了各种 5-氰基-1,6-二氢-6-氧代-3-吡啶甲酸及其酯的合成和强心活性,包括具有三氟甲基的化合物。这项研究对于了解这些化合物在心脏病学中的治疗潜力具有重要意义 (Mosti 等人,1992)

晶体学研究

  • Ye 和 Tanski (2020) 研究了相关化合物的晶体结构,例如 5-(三氟甲基)吡啶甲酸一水合物。这些研究提供了对类似化合物的分子结构和潜在相互作用的见解 (Ye & Tanski, 2020)

催化和生物学应用

  • Paul 等人 (2021) 对由类似二氢吡啶化合物合成的 MgO 纳米颗粒的研究表明,它们在化学反应中作为催化剂的有效性和潜在的生物活性。这表明该化合物在所讨论的领域中可能的应用 (Paul 等人,2021)

构象分析和活性

  • Orsini 等人 (1993) 对 2-取代-5-氰基-1,6-二氢-6-氧代-3-吡啶羧酸酯进行了构象分析并研究了其正性肌力作用,这可以提供对类似化合物的潜在药学应用的见解 (Orsini 等人,1993)

安全和危害

The safety information for 6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic Acid includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

属性

IUPAC Name

6-oxo-5-(trifluoromethyl)-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-7(9,10)4-1-3(6(13)14)2-11-5(4)12/h1-2H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJIFZUSYVVJCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic Acid

CAS RN

1189757-60-5
Record name 6-oxo-5-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-3-(trifluoromethyl)pyridin-2-ol (0.960 g, 3.97 mmol, Aldrich) in THF (20 mL) at −78° C. under N2 was slowly added n-butyllithium solution, 1.6 M in hexane (5.45 mL, 8.73 mmol). After addition, the mixture was stirred at −78° C. for 30 min. Then, dry ice was added and the mixture was stirred at −78° C. for 30 min and at rt for 30 min. Water (20 mL) was then added slowly, and the mixture was stirred at rt for 15 min. The aqueous phase was collected and acidified (pH=5-6) using concentrated HCl. The mixture was extracted with EtOAc (3×15 mL). The combined organic layers were dried (MgSO4), concentrated, and dried in vacuo to give the title compound as a yellow solid. MS (ESI, positive ion) m/z: 208 (M+H).
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.45 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。